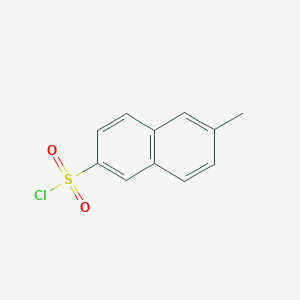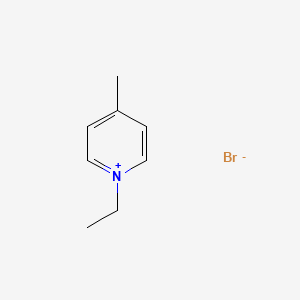
甲酰胺-13C,15N
概述
描述
Formamide-13C,15N is a labeled form of formamide, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and synthetic applications .
科学研究应用
标记药物的合成
甲酰胺-13C,15N常用于标记药物的合成 。13C和15N同位素的加入可以使研究人员在各种研究环境中对药物化合物进行详细的跟踪和分析。
农药和除草剂的生产
该化合物在标记农药和除草剂的生产中也起着至关重要的作用 。同位素标记有助于研究这些化学品的性质、降解和环境影响。
溶剂应用
This compound可作为溶剂 。其独特的特性使其适合溶解各种物质,这在各种化学反应和过程中特别有用。
合成中间体
它用作合成中间体 。这意味着它用于生产其他化合物,通常作为复杂化学合成的构建块。
结构研究和化学转化
15N标记,然后分析溶液中13C–15N耦合常数,是一种研究化学转化结构方面和途径的工具 。
重排和环链互变异构体研究
This compound可用于研究重点关注重排和环链互变异构体的研究 。这些是化合物从一种异构体转变为另一种异构体的特定类型化学反应。
作用机制
Target of Action
Formamide-13C,15N is a carbon-13 and nitrogen-15 labeled amide derived from formic acid . It is often used in the synthesis of labeled pharmaceuticals, pesticides, and herbicides . .
Mode of Action
It is known that formamide, the unlabeled version of the compound, acts as a solvent for many ionic compounds .
Biochemical Pathways
It is known that formamide plays a role in the synthesis of labeled pharmaceuticals, pesticides, and herbicides .
Pharmacokinetics
It is known that formamide, the unlabeled version of the compound, is used as a solvent in various applications .
生化分析
Biochemical Properties
Formamide-13C,15N plays a significant role in various biochemical reactions. It is often used as a solvent for many ionic compounds and as a reagent in the synthesis of labeled pharmaceuticals, pesticides, and herbicides . In biochemical reactions, Formamide-13C,15N interacts with enzymes such as formamidase, which catalyzes the hydrolysis of formamide to formic acid and ammonia . This interaction is crucial for studying nitrogen metabolism and the incorporation of nitrogen into biomolecules. Additionally, Formamide-13C,15N can interact with proteins and nucleic acids, influencing their structure and function.
Cellular Effects
Formamide-13C,15N has been shown to affect various cellular processes. It preferentially targets RNA-related processes in vivo, weakening RNA metabolism and splicing efficiency . This compound can also increase R-loop formation, leading to potential cell cycle defects and morphological changes. By influencing RNA metabolism, Formamide-13C,15N can impact cell signaling pathways, gene expression, and overall cellular metabolism.
Molecular Mechanism
The molecular mechanism of Formamide-13C,15N involves its interaction with RNA and proteins. It relaxes RNA secondary structures and disrupts RNA-protein interactions, which can lead to decreased splicing efficiency and increased R-loop formation . These effects are likely due to the compound’s ability to weaken hydrogen bonds and alter the stability of RNA molecules. Additionally, Formamide-13C,15N can inhibit or activate enzymes involved in nitrogen metabolism, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Formamide-13C,15N can change over time. The compound is relatively stable, with a boiling point of 210°C and a melting point of 2-3°C . Its stability can be influenced by environmental factors such as temperature and pH. Over time, Formamide-13C,15N may degrade, leading to changes in its effectiveness and impact on cellular functions. Long-term studies have shown that prolonged exposure to Formamide-13C,15N can result in chronic effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Formamide-13C,15N vary with different dosages in animal models. At low doses, the compound can be used to trace metabolic pathways and study nitrogen incorporation without causing significant adverse effects . At high doses, Formamide-13C,15N can be toxic, leading to adverse effects such as organ damage and disruption of metabolic processes . It is essential to determine the appropriate dosage to balance the benefits of isotopic labeling with the potential risks of toxicity.
Metabolic Pathways
Formamide-13C,15N is involved in several metabolic pathways, primarily related to nitrogen metabolism. It can be hydrolyzed by formamidase to produce formic acid and ammonia, which are further metabolized by the cell . The incorporation of nitrogen from Formamide-13C,15N into biomolecules can be traced using isotopic labeling techniques, providing insights into nitrogen assimilation and utilization in various metabolic processes .
Transport and Distribution
Within cells and tissues, Formamide-13C,15N is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins that facilitate its movement within the cell . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Understanding the transport and distribution of Formamide-13C,15N is crucial for studying its effects on cellular functions and metabolic pathways.
Subcellular Localization
Formamide-13C,15N can localize to specific subcellular compartments, where it exerts its effects on RNA and protein interactions. The compound may be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications . Its localization can influence its activity and function, affecting processes such as RNA metabolism, enzyme activity, and gene expression.
准备方法
Synthetic Routes and Reaction Conditions: Formamide-13C,15N can be synthesized through the reaction of formic acid-13C with ammonia-15N. The reaction typically occurs under controlled conditions to ensure the incorporation of the isotopes into the final product. The reaction can be represented as follows:
H13COOH+NH315N→H13CO15NH2
属性
IUPAC Name |
(15N)azanylformaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584349 | |
| Record name | (~13~C,~15~N)Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.027 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285977-74-4 | |
| Record name | (~13~C,~15~N)Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285977-74-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)




![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)


